An In-depth Technical Guide to the Chemical Properties of N-(4-Nitrophenyl)acetamide-d4
An In-depth Technical Guide to the Chemical Properties of N-(4-Nitrophenyl)acetamide-d4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of N-(4-Nitrophenyl)acetamide-d4, a deuterated analog of N-(4-Nitrophenyl)acetamide. This document is intended for researchers, scientists, and professionals in drug development who utilize isotopically labeled compounds in their work. This guide covers the physical and chemical properties, detailed experimental protocols for synthesis and analysis, and relevant biological pathways.
Core Chemical Properties
N-(4-Nitrophenyl)acetamide-d4 is a stable, isotopically labeled form of N-(4-Nitrophenyl)acetamide where four hydrogen atoms on the phenyl ring have been replaced with deuterium. This labeling is particularly useful in metabolic studies, pharmacokinetic research, and as an internal standard in quantitative analysis by mass spectrometry.
Table 1: Physical and Chemical Properties of N-(4-Nitrophenyl)acetamide-d4 and its Non-Deuterated Analog
| Property | N-(4-Nitrophenyl)acetamide-d4 | N-(4-Nitrophenyl)acetamide |
| Molecular Formula | C₈H₄D₄N₂O₃[1] | C₈H₈N₂O₃[2] |
| Molecular Weight | 184.19 g/mol [1] | 180.16 g/mol [2] |
| CAS Number | 68239-25-8[1] | 104-04-1[2] |
| IUPAC Name | N-(2,3,5,6-tetradeuterio-4-nitrophenyl)acetamide | N-(4-nitrophenyl)acetamide[2] |
| Synonyms | 4'-Nitroacetanilide-2',3',5',6'-d4 | p-Nitroacetanilide, 4-Nitroacetanilide[2] |
| Melting Point | Data not available | 213-216 °C[3][4] |
| Boiling Point | Data not available | 408.9 °C (estimated) |
| Solubility | Data not available | Soluble in hot water, ethanol, and ether.[4] |
| Appearance | Expected to be a solid | White-green or brown solid |
| Density | Data not available | 1.34 g/cm³ |
Spectroscopic Data
Deuterium labeling leads to characteristic changes in the spectroscopic data, particularly in NMR and mass spectrometry.
Table 2: Spectroscopic Data of N-(4-Nitrophenyl)acetamide and Expected Data for N-(4-Nitrophenyl)acetamide-d4
| Spectroscopic Technique | N-(4-Nitrophenyl)acetamide | Expected for N-(4-Nitrophenyl)acetamide-d4 |
| ¹H NMR | Signals corresponding to the aromatic protons will be present. | The absence of signals for the aromatic protons (at positions 2, 3, 5, and 6) is the key indicator of successful deuteration. |
| ¹³C NMR | Signals for all 8 carbon atoms will be present. | The signals for the deuterated carbons will show splitting due to C-D coupling and may have a slightly different chemical shift. |
| IR Spectroscopy | Characteristic peaks for N-H stretching, C=O stretching, and aromatic C-H stretching.[4] | The aromatic C-H stretching bands will be absent and replaced by C-D stretching bands at a lower wavenumber (around 2250 cm⁻¹). |
| Mass Spectrometry | Molecular ion peak (M+) at m/z 180.[5][6] | Molecular ion peak (M+) at m/z 184, confirming the incorporation of four deuterium atoms. |
Experimental Protocols
Synthesis of N-(4-Nitrophenyl)acetamide-d4
A common route for the synthesis of N-(4-Nitrophenyl)acetamide-d4 involves the deuteration of acetanilide followed by nitration.
Step 1: Deuteration of Acetanilide
A plausible method for the deuteration of the aromatic ring of acetanilide is through acid-catalyzed hydrogen-deuterium exchange.
-
Materials: Acetanilide, Deuterated trifluoroacetic acid (CF₃COOD).
-
Procedure:
-
Dissolve acetanilide in deuterated trifluoroacetic acid.
-
Stir the solution at an elevated temperature (e.g., 80-100 °C) for a prolonged period (e.g., 24-48 hours) to facilitate the H/D exchange on the aromatic ring.[7]
-
Monitor the reaction progress by ¹H NMR to confirm the disappearance of the aromatic proton signals.
-
Upon completion, carefully neutralize the acid with a base (e.g., sodium bicarbonate solution) and extract the deuterated acetanilide with an organic solvent (e.g., ethyl acetate).
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Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain Acetanilide-d4.
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Step 2: Nitration of Acetanilide-d4
The deuterated acetanilide is then nitrated to introduce the nitro group at the para position.
-
Materials: Acetanilide-d4, Concentrated sulfuric acid (H₂SO₄), Concentrated nitric acid (HNO₃).
-
Procedure:
-
Dissolve Acetanilide-d4 in glacial acetic acid and cool the mixture in an ice bath.
-
Slowly add concentrated sulfuric acid while keeping the temperature low.
-
Add a nitrating mixture (a pre-cooled mixture of concentrated nitric and sulfuric acids) dropwise to the reaction mixture, ensuring the temperature does not rise significantly.
-
After the addition is complete, allow the reaction to stir for a period of time.
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Pour the reaction mixture onto crushed ice to precipitate the crude N-(4-Nitrophenyl)acetamide-d4.
-
Collect the solid by filtration and wash with cold water.
-
Purification by Recrystallization
-
Procedure:
-
Dissolve the crude N-(4-Nitrophenyl)acetamide-d4 in a minimal amount of hot ethanol.
-
If insoluble impurities are present, perform a hot filtration.
-
Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
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Analytical Methods
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Thin-Layer Chromatography (TLC): TLC can be used to monitor the progress of the reaction and assess the purity of the product. A suitable mobile phase would be a mixture of ethyl acetate and hexane.
-
High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate determination of purity. A reverse-phase C18 column with a mobile phase of acetonitrile and water is commonly used.[8]
-
Spectroscopic Analysis: As detailed in Table 2, NMR, IR, and mass spectrometry are essential for confirming the structure and isotopic enrichment of the final product.
Biological Context: Metabolism via Cytochrome P450
N-(4-Nitrophenyl)acetamide, as a nitroaromatic compound, is expected to be metabolized in vivo by the cytochrome P450 (CYP450) enzyme system, primarily in the liver.[9] The metabolic pathway involves the reduction of the nitro group. Understanding this pathway is crucial for drug development, as the metabolites can have different pharmacological or toxicological profiles than the parent compound.
The use of N-(4-Nitrophenyl)acetamide-d4 is advantageous in these studies as it allows for the differentiation of the compound and its metabolites from endogenous molecules in complex biological matrices when analyzed by mass spectrometry.
Diagram of the Metabolic Pathway
Caption: Proposed metabolic pathway of N-(4-Nitrophenyl)acetamide-d4.
Workflow for Synthesis and Purification
Caption: General workflow for the synthesis and purification of N-(4-Nitrophenyl)acetamide-d4.
Safety and Handling
The non-deuterated N-(4-Nitrophenyl)acetamide is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation. Standard laboratory safety precautions should be taken when handling N-(4-Nitrophenyl)acetamide-d4, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood.
Conclusion
N-(4-Nitrophenyl)acetamide-d4 is a valuable tool for researchers in the fields of drug metabolism, pharmacokinetics, and analytical chemistry. While specific experimental data for the deuterated compound is not widely published, its chemical properties can be inferred from its non-deuterated analog. The synthesis is achievable through established deuteration and nitration procedures. Its primary utility lies in its application as a tracer and internal standard, facilitated by the mass shift introduced by the deuterium atoms. The metabolic pathway, primarily involving reduction by cytochrome P450 enzymes, is a key area of investigation where this labeled compound is of significant benefit.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Nitroacetanilide | C8H8N2O3 | CID 7691 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jcbsc.org [jcbsc.org]
- 5. The deuteration of acetanilides [inis.iaea.org]
- 6. Elucidating H/D-Exchange Mechanism of Active Hydrogen in Aniline and Benzene-1,2-dithiol -Mass Spectrometry Letters | Korea Science [koreascience.kr]
- 7. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dev.spectrabase.com [dev.spectrabase.com]
- 9. scilit.com [scilit.com]
